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Compound of Interest

Compound Name: 2,6-Difluorobenzaldehyde

Cat. No.: B1295200 Get Quote

This guide provides an in-depth analysis of the spectral data of 2,6-difluorobenzaldehyde
(C₇H₄F₂O), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] A

comprehensive understanding of its spectroscopic characteristics is paramount for researchers,

scientists, and professionals in drug development for quality control, reaction monitoring, and

structural confirmation. This document offers a detailed examination of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established

spectroscopic principles.

Molecular Structure and Spectroscopic Overview
2,6-Difluorobenzaldehyde possesses a planar aromatic ring with an aldehyde functional

group. The two fluorine atoms at the ortho positions significantly influence the molecule's

electronic environment and, consequently, its spectral properties. The steric hindrance and

strong electron-withdrawing nature of the fluorine atoms are key factors in the interpretation of

the spectral data.

Caption: Molecular Structure of 2,6-Difluorobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 2,6-difluorobenzaldehyde, ¹H, ¹³C, and ¹⁹F NMR provide complementary

information.
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¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,6-difluorobenzaldehyde is characterized by signals from the

aldehydic proton and the aromatic protons. The electron-withdrawing fluorine atoms deshield

the adjacent protons, shifting their signals downfield.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 2,6-difluorobenzaldehyde in 0.5-

0.7 mL of deuterated chloroform (CDCl₃).

Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CHCl₃

at 7.26 ppm).

¹H NMR Data Summary

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

CHO 10.4 t 1.2

Ar-H (meta) 7.1-7.2 m -

Ar-H (para) 7.6-7.7 m -

Interpretation:

The aldehydic proton resonates significantly downfield at approximately 10.4 ppm, a

characteristic chemical shift for aldehydes. The triplet multiplicity arises from a small coupling

to the two meta-protons.
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The aromatic protons appear as a complex multiplet between 7.1 and 7.7 ppm. The protons

meta to the aldehyde group are expected to be more shielded (upfield) than the para proton

due to the combined electronic effects of the aldehyde and fluorine substituents. The fluorine

atoms also induce through-space and through-bond couplings to the aromatic protons,

further complicating the splitting patterns.

Caption: Key ¹H NMR spectral correlations for 2,6-difluorobenzaldehyde.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

chemical shifts are influenced by the electronegativity of neighboring atoms and the

hybridization of the carbon atoms.

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrumentation: Acquire the spectrum on a 101 MHz or 126 MHz NMR spectrometer.

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum.

Data Processing: Process the data similarly to the ¹H NMR spectrum, and reference the

chemical shifts to the CDCl₃ solvent peak (77.16 ppm).

¹³C NMR Data Summary

Carbon Chemical Shift (δ, ppm)

C=O 185.5

C-F 163.5 (d, ¹JCF ≈ 265 Hz)

C-CHO 115.5 (t, ³JCF ≈ 10 Hz)

C-para 137.0

C-meta 113.0 (d, ²JCF ≈ 20 Hz)
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Interpretation:

The carbonyl carbon (C=O) appears at a characteristic downfield chemical shift of around

185.5 ppm.

The carbons directly bonded to fluorine (C-F) show a large chemical shift (around 163.5

ppm) and a large one-bond coupling constant (¹JCF) of approximately 265 Hz, which is

typical for C-F bonds.

The ipso-carbon (C-CHO) is observed around 115.5 ppm and exhibits a triplet multiplicity

due to coupling with the two ortho-fluorine atoms.

The para-carbon resonates at about 137.0 ppm.

The meta-carbons appear at approximately 113.0 ppm and are split into a doublet by the

adjacent fluorine atom.

¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. The

chemical shifts are very sensitive to the electronic environment.

Experimental Protocol: ¹⁹F NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H and ¹³C NMR.

Instrumentation: Acquire the spectrum on a 376 MHz NMR spectrometer.

Data Acquisition: Obtain a proton-decoupled ¹⁹F NMR spectrum.

Data Processing: Process the data and reference the chemical shifts to an external standard

like CFCl₃ (0 ppm) or an internal standard.

¹⁹F NMR Data Summary

Fluorine Chemical Shift (δ, ppm)

Ar-F ~ -110
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Interpretation:

The two equivalent fluorine atoms in 2,6-difluorobenzaldehyde give rise to a single signal

in the ¹⁹F NMR spectrum. The chemical shift of approximately -110 ppm is within the

expected range for aromatic fluorine compounds.[3][4]

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

detecting the vibrations of chemical bonds.

Experimental Protocol: FTIR Spectroscopy

Sample Preparation: A thin film of the liquid sample is placed between two potassium

bromide (KBr) plates.

Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Data Processing: A background spectrum is subtracted from the sample spectrum.

Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Functional Group

~3080 C-H stretch Aromatic

~2850, ~2750 C-H stretch Aldehyde

~1710 C=O stretch Aldehyde

~1620, ~1590 C=C stretch Aromatic ring

~1270 C-F stretch Aryl fluoride

Interpretation:

The C-H stretching vibrations of the aromatic ring are observed around 3080 cm⁻¹.
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The characteristic aldehyde C-H stretching appears as two weak bands around 2850 cm⁻¹

and 2750 cm⁻¹.

A strong absorption at approximately 1710 cm⁻¹ is indicative of the carbonyl (C=O)

stretching of the aldehyde group. The conjugation with the aromatic ring lowers this

frequency from that of a typical aliphatic aldehyde.

The C=C stretching vibrations of the aromatic ring are seen at around 1620 and 1590 cm⁻¹.

A strong band around 1270 cm⁻¹ can be attributed to the C-F stretching vibration.[5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: The sample is introduced into the mass spectrometer, where it is

vaporized.

Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70

eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

Detection: The abundance of each ion is measured.

Mass Spectrometry Data Summary

m/z Proposed Fragment

142 [M]⁺ (Molecular ion)

141 [M-H]⁺

113 [M-CHO]⁺

85 [M-CHO-CO]⁺ or [C₅H₂F₂]⁺
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Interpretation:

The mass spectrum of 2,6-difluorobenzaldehyde shows a prominent molecular ion peak at

m/z 142, corresponding to the molecular weight of the compound.[6] The fragmentation pattern

is consistent with that of aromatic aldehydes and halogenated compounds.

[M]⁺ (m/z 142): The molecular ion is readily observed.

[M-H]⁺ (m/z 141): Loss of the aldehydic hydrogen atom results in a stable acylium ion.

[M-CHO]⁺ (m/z 113): Cleavage of the formyl group leads to the formation of the 2,6-

difluorophenyl cation.

[C₅H₂F₂]⁺ (m/z 85): Subsequent loss of carbon monoxide (CO) from the [M-CHO]⁺ fragment

can occur, a common fragmentation pathway for aromatic aldehydes.

[C₇H₄F₂O]⁺˙
m/z = 142

[C₇H₃F₂O]⁺
m/z = 141- H•

[C₆H₃F₂]⁺
m/z = 113

- CHO•
[C₅H₃F₂]⁺
m/z = 85

- CO

Click to download full resolution via product page

Caption: Proposed mass spectrometry fragmentation pathway for 2,6-difluorobenzaldehyde.

Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous

characterization of 2,6-difluorobenzaldehyde. The spectral data are consistent with the known

structure, and the detailed analysis presented in this guide serves as a valuable resource for

scientists and researchers working with this important chemical intermediate. The distinct

spectroscopic signatures, particularly the ¹⁹F NMR signal, the characteristic IR absorptions of

the aldehyde and aryl fluoride groups, and the predictable fragmentation pattern in the mass

spectrum, allow for confident identification and quality assessment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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